molecular formula C6H15Br2N3S B13757050 2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide CAS No. 4786-85-0

2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide

Cat. No.: B13757050
CAS No.: 4786-85-0
M. Wt: 321.08 g/mol
InChI Key: QLDDSOKYEWDEJW-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of an imidazoline ring, a thioether linkage, and an aminopropyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide typically involves the alkylation of an imidazoline derivative with 3-bromopropanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Alkylation: The imidazoline derivative is reacted with 3-bromopropanamine in the presence of a suitable base, such as potassium carbonate, to form the intermediate product.

    Purification: The intermediate product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

    Formation of Dihydrobromide Salt: The purified compound is then treated with hydrobromic acid to form the dihydrobromide salt, which is the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazoline ring can be reduced to form imidazolidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazolidine derivatives

    Substitution: Substituted imidazoline derivatives

Scientific Research Applications

2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, modulating their activity. The thioether linkage provides additional binding sites, enhancing the compound’s affinity for its targets. The imidazoline ring is known to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopropyl thio)-2-imidazoline hydrochloride
  • 2-(3-Aminopropyl thio)-2-imidazoline sulfate
  • 2-(3-Aminopropyl thio)-2-imidazoline nitrate

Uniqueness

2-(3-Aminopropyl thio)-2-imidazoline dihydrobromide is unique due to its specific dihydrobromide salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly suitable for applications requiring high solubility and stability, such as in pharmaceutical formulations and advanced material synthesis.

Properties

CAS No.

4786-85-0

Molecular Formula

C6H15Br2N3S

Molecular Weight

321.08 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)propylazanium;dibromide

InChI

InChI=1S/C6H13N3S.2BrH/c7-2-1-5-10-6-8-3-4-9-6;;/h1-5,7H2,(H,8,9);2*1H

InChI Key

QLDDSOKYEWDEJW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C([NH2+]1)SCCC[NH3+].[Br-].[Br-]

Origin of Product

United States

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